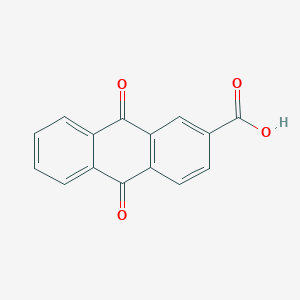

2-Anthraquinonecarboxylic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O4/c16-13-9-3-1-2-4-10(9)14(17)12-7-8(15(18)19)5-6-11(12)13/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDLSKCKYGVMAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151659 | |

| Record name | 9,10-Anthraquinone 2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-78-2 | |

| Record name | 2-Anthraquinonecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthraquinone 2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthraquinone-2-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthraquinone 2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dioxoanthracene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Anthraquinonecarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WS64LL78M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Anthraquinone 2 Carboxylic Acid

Classical Synthetic Routes

Traditional methods for the synthesis of anthraquinone-2-carboxylic acid have relied on multi-step chemical transformations, including oxidation and cyclization reactions.

Oxidation of 4'-methylbenzophenone-2-carboxylic acid followed by Ring Closure

One established pathway to anthraquinone-2-carboxylic acid involves the oxidation of a substituted benzophenone (B1666685) precursor. The process commences with the reaction of benzoic acid and toluene, which yields an isomeric mixture of methylbenzophenones, specifically 2-methylbenzophenone (B1664564) and 4-methylbenzophenone. google.com The subsequent oxidation of 4'-methylbenzophenone-2-carboxylic acid, often employing an oxidizing agent like potassium permanganate (B83412), leads to the formation of a benzophenone dicarboxylic acid intermediate. google.comchemicalbook.com

This intermediate then undergoes a ring-closure reaction, typically facilitated by treatment with concentrated sulfuric acid or 5% oleum (B3057394), to yield the final anthraquinone-2-carboxylic acid product. google.comchemicalbook.com The yield for this cyclization step can be as high as 97%. google.com

Table 1: Classical Synthesis of Anthraquinone-2-carboxylic Acid

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Benzoic acid, Toluene | - | 2-methylbenzophenone and 4-methylbenzophenone |

| 2 | 4'-methylbenzophenone-2-carboxylic acid | Potassium permanganate | Benzophenone dicarboxylic acid |

| 3 | Benzophenone dicarboxylic acid | Concentrated sulfuric acid or 5% oleum | Anthraquinone-2-carboxylic acid |

Oxidation of 2-ethylanthraquinone (B47962) with Nitric Acid

Another classical approach involves the direct oxidation of the ethyl group of 2-ethylanthraquinone. google.com This process utilizes nitric acid to convert the ethyl substituent into a carboxylic acid group, thereby forming anthraquinone-2-carboxylic acid. google.com The reaction is typically carried out using an aqueous solution of nitric acid at concentrations between 1 and 20% by weight in the reaction medium. google.com

The reaction conditions are generally robust, requiring elevated temperatures ranging from 120 to 220°C and pressures between 6 and 80 bar. google.com The proportion of 2-ethylanthraquinone to be treated usually falls between 2 and 20% by weight of the nitric acid solution. google.com This method is particularly noted for its application in producing anthraquinones used in the manufacture of oxygen-absorbing films for packaging oxygen-sensitive products. google.com

Catalytic Oxidation Processes

More contemporary synthetic strategies focus on catalytic oxidation methods, which often offer improved efficiency and more environmentally benign reaction conditions. These processes are central to the large-scale industrial production of related compounds and have been adapted for the synthesis of anthraquinone (B42736) derivatives.

Hydrogen Peroxide-Mediated Catalytic Oxidation of 2-ethylanthraquinone

The catalytic oxidation of 2-ethylanthraquinone is a cornerstone of the industrial production of hydrogen peroxide, a process known as the anthraquinone process. wikipedia.orgtaylorandfrancis.comwikipedia.orgvedantu.com In this cycle, 2-ethylanthraquinone is first reduced to 2-ethylanthrahydroquinone. taylorandfrancis.comvedantu.comdoubtnut.com This hydroquinone (B1673460) is then oxidized with air to regenerate 2-ethylanthraquinone and produce hydrogen peroxide. taylorandfrancis.comvedantu.comdoubtnut.com

A variation of this process can be utilized to synthesize anthraquinone-2-carboxylic acid. By employing a photocatalyst such as titanium dioxide and hydrogen peroxide, 2-ethylanthraquinone dissolved in a solvent like acetonitrile (B52724) can be photocatalytically oxidized. chemicalbook.com In a specific example, a reaction carried out at 25°C for 5 hours resulted in a 95.3% yield of anthraquinone-2-carboxylic acid after filtration of the catalyst and recrystallization. chemicalbook.com

Table 2: Hydrogen Peroxide-Mediated Catalytic Oxidation

| Reactant | Solvent | Catalyst | Oxidant | Temperature | Reaction Time | Yield |

|---|

Photocatalytic Oxidation for Hydrogen Peroxide Generation

The photocatalytic generation of hydrogen peroxide itself is a significant area of research, with anthraquinone compounds often playing a key role as photosensitizers. rsc.orgresearchgate.net This technology offers a greener alternative to the traditional energy-intensive anthraquinone process. researchgate.netmiragenews.com In these systems, anthraquinone derivatives facilitate the oxidation of alcohols under visible light to produce hydrogen peroxide. rsc.org

Recent advancements have focused on developing novel photocatalysts, such as covalent organic frameworks (COFs), to improve the efficiency and stability of hydrogen peroxide production. miragenews.com For instance, a hydroquinone-containing COF has demonstrated high H₂O₂ production rates and exceptional long-term stability. miragenews.com Similarly, photocatalytic carbon dots functionalized with anthraquinone have shown significantly enhanced activity for solar-to-hydrogen peroxide conversion. yonsei.ac.kr While the primary product of these reactions is hydrogen peroxide, the underlying principles of photocatalytic oxidation are directly relevant to the synthesis and transformation of anthraquinone derivatives. daneshyari.com

Derivatization Strategies

The carboxylic acid functional group of anthraquinone-2-carboxylic acid is a key site for further chemical modification, allowing for the synthesis of a wide range of derivatives. The reactivity of this group is typical of aromatic carboxylic acids.

Derivatization is a common strategy employed to enhance the analytical detection of carboxylic acids or to create new molecules with specific properties. nih.gov The most frequently used reaction for derivatizing carboxylic acids is amidation. nih.gov This involves reacting the carboxylic acid with an amine to form an amide linkage.

In the context of anthraquinone-2-carboxylic acid, this functional group can be converted into esters, amides, acid chlorides, and other derivatives through standard organic reactions. For example, it can be used in the synthesis of nanocomposites, such as the formation of a polyethyleneimine-gold nanoparticle-anthraquinone-2-carboxylic acid nanocomposite for use in electrochemical sensors. electrochemsci.org The interaction between the carboxylic acid group and other molecules, such as cysteine, has been studied and is attributed to hydrogen bonding. electrochemsci.org

Synthesis of Hydroxylated Anthraquinone-2-carboxylic Acid Derivatives (e.g., 1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid)

The introduction of hydroxyl groups onto the anthraquinone-2-carboxylic acid framework is a key strategy for creating derivatives with altered electronic properties and biological activities. One notable example is the synthesis of 1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid, also known as purpuroxanthin. wikipedia.org While specific synthetic routes to this exact molecule are not extensively detailed in the provided information, the synthesis of related dihydroxyanthraquinone derivatives provides insight into potential methodologies. wikipedia.orgnih.gov

For instance, 1,3-dihydroxy-9,10-anthraquinone can be synthesized and subsequently modified. nih.gov This precursor can be reacted with various reagents to introduce functional groups. For example, reaction with epichlorohydrin (B41342) or 1,ω-dibromo-alkanes yields epoxide and bromoalkoxy derivatives, respectively. nih.gov These intermediates can then undergo further reactions, such as ring-opening with amines, to produce a variety of substituted 1,3-dihydroxyanthraquinone derivatives. nih.gov This suggests a possible synthetic strategy for hydroxylated anthraquinone-2-carboxylic acids could involve the initial synthesis of a dihydroxyanthraquinone core followed by the introduction or modification of a carboxylic acid group at the 2-position.

Another approach to synthesizing hydroxylated anthraquinones involves cross-coupling reactions. The Suzuki-Miyaura reaction, for example, has been employed to synthesize bis-aryl(hetaryl)anthraquinones from bistriflates of dihydroxyanthraquinones. nih.gov This highlights the utility of modern coupling techniques in the functionalization of the anthraquinone scaffold.

Table 1: Synthetic Approaches for Hydroxylated Anthraquinone Derivatives

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| 1,3-Dihydroxy-9,10-anthraquinone | Epichlorohydrin, 1,ω-dibromo-alkane | Epoxide and bromoalkoxy derivatives | nih.gov |

| 1-Hydroxy-2-bromoanthraquinone | Arylboronic acids | 2-Arylated 1-hydroxy-9,10-anthraquinones | nih.gov |

| 1-Hydroxy-4-iodoanthraquinone | Arylboronic acids | 4-Arylated 1-hydroxy-9,10-anthraquinones | nih.gov |

| 1-Hydroxy-2,4-dibromoanthraquinone | Arylboronic acids | 2,4-Bis-arylated 1-hydroxyanthraquinones | nih.gov |

Structural Modifications and Functionalization for Targeted Applications

The structural modification of anthraquinone-2-carboxylic acid is a key area of research aimed at developing compounds for a range of applications, from materials science to medicine. colab.wsresearchgate.net The carboxylic acid group provides a reactive handle for a variety of chemical transformations.

One common modification is the formation of amides. For instance, anthraquinone-2-carboxylic acid can be coupled with amino-functionalized multiwalled carbon nanotubes (AMWCNTs) using carbodiimide (B86325) coupling to create novel nanocomposites. researchgate.net This material has shown electrocatalytic activity towards the reduction of oxygen to hydrogen peroxide. researchgate.net Similarly, the synthesis of N6-(anthraquinone-2″-carbonyl)-2′-deoxyadenosine involves coupling anthraquinone-2-carboxylic acid with a protected deoxyadenosine, highlighting its use in creating modified nucleosides. uaeu.ac.ae The synthesis of anthraquinone-2-carboxylic acid hydrazide from its ethyl ester demonstrates another functionalization pathway. prepchem.com

Furthermore, the anthraquinone core itself can be modified through various reactions. Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing new carbon-carbon bonds. colab.wsnih.gov For example, halogenated anthraquinones can be coupled with boronic acid derivatives to introduce alkyl or aryl groups. colab.wsnih.gov Radical reactions and amination reactions also provide avenues for functionalization. colab.ws

These modifications are often driven by the desire to create molecules with specific biological activities. For instance, derivatives of 1,3-dihydroxy-9,10-anthraquinone have been synthesized and tested for their cytotoxic effects against various cancer cell lines. nih.gov Similarly, novel ametantrone (B1665964) derivatives with diamine side chains have been synthesized from 1,4-diaminoanthraquinone (B121737) with the aim of improving their intercalation with DNA for anticancer applications. nih.gov Anthraquinone-2-carboxylic acid itself has been investigated for its anti-inflammatory, antinociceptive, and antiviral properties. nih.govnih.gov

The ability to adsorb onto surfaces is another property that can be tuned through structural modification. Anthraquinone-2-carboxylic acid has been shown to adsorb onto gold surfaces, likely as a carboxylate. acs.org This property is relevant for the development of sensors and other surface-based technologies. electrochemsci.org

Table 2: Examples of Functionalized Anthraquinone-2-carboxylic Acid Derivatives and Their Applications

| Derivative | Modification Method | Targeted Application | Reference |

|---|---|---|---|

| Anthraquinone-2-carboxylic acid-AMWCNT composite | Carbodiimide coupling | Electrocatalysis | researchgate.net |

| N6-(Anthraquinone-2″-carbonyl)-2′-deoxyadenosine | Carbodiimide coupling | Modified nucleosides | uaeu.ac.ae |

| 2-Arylated 1-hydroxy-9,10-anthraquinones | Suzuki-Miyaura cross-coupling | Anticancer agents | nih.gov |

| 1-Hydroxy-3-(3-alkylamino-2-hydroxypropoxy)-9,10-anthraquinones | Ring-opening of epoxide with amines | Anticancer agents | nih.gov |

| Ametantrone derivatives with diamine side chains | Amide coupling | Anticancer agents (DNA intercalation) | nih.gov |

Advanced Spectroscopic and Structural Elucidation of Anthraquinone 2 Carboxylic Acid

Crystal Structure Analysis

The determination of the precise three-dimensional arrangement of atoms in anthraquinone-2-carboxylic acid has been achieved primarily through powder X-ray diffraction techniques, providing significant insights into its solid-state conformation, intermolecular interactions, and packing behavior.

Single-Crystal X-ray Diffraction Studies

While single-crystal X-ray diffraction is a benchmark for structural elucidation, the definitive crystal structure for anthraquinone-2-carboxylic acid reported in recent literature was determined not from a single crystal, but through the analysis of polycrystalline samples.

Synchrotron X-ray Powder Diffraction Data Refinement

The crystal structure of anthraquinone-2-carboxylic acid was solved and refined using high-resolution synchrotron X-ray powder diffraction data. nih.govchemicalbook.com This advanced technique is essential for obtaining precise structural information from microcrystalline powders. The refinement, specifically a Rietveld refinement, was further optimized using density functional theory (DFT) calculations to achieve the final structural model. nih.govchemicalbook.comacs.org

The analysis determined that anthraquinone-2-carboxylic acid crystallizes in the triclinic space group P-1. nih.govchemicalbook.comacs.org The asymmetric unit of the crystal structure contains two independent molecules of the acid. nih.govchemicalbook.com The refined unit cell parameters are detailed in the table below.

| Parameter | Value |

|---|---|

| Formula | C₁₅H₈O₄ |

| Space Group | P-1 (#2) |

| a (Å) | 3.7942(2) |

| b (Å) | 13.266(5) |

| c (Å) | 22.835(15) |

| α (°) | 73.355(30) |

| β (°) | 89.486(6) |

| γ (°) | 86.061(1) |

| Volume (ų) | 1098.50(7) |

| Z | 4 |

The crystal structure consists of molecules arranged in a herringbone pattern parallel to the bc-plane, with stacking observed along the short a-axis. nih.govchemicalbook.com

Analysis of Hydrogen Bonding Networks and Dimer Formation

A key feature of the crystal structure is the formation of hydrogen-bonded dimers, a common motif for carboxylic acids. nih.govchemicalbook.comresearchgate.net However, in anthraquinone-2-carboxylic acid, these dimers are not centrosymmetric. nih.govchemicalbook.comacs.org Each dimer is formed from the two crystallographically independent molecules, representing two different planar low-energy conformations of the acid. nih.govchemicalbook.com

Polymorphism Investigations

Investigations into the solid forms of anthraquinone-2-carboxylic acid have revealed the potential for polymorphism. During synchrotron diffraction experiments, a few weak peaks were observed in the diffraction pattern of the as-received commercial sample that were absent in a sample recrystallized via sublimation. nih.gov This suggests the trace presence of an additional, unidentified polymorph in the commercial batch. nih.gov

Furthermore, thermal analysis has shown that sublimation of the compound at temperatures above 250 °C results in the formation of distinct needle-like crystals, designated as Form I. orgchemboulder.com A methanolic solvate has also been identified, which loses methanol (B129727) between 70 and 100 °C to yield a desolvated form. orgchemboulder.com These findings indicate that anthraquinone-2-carboxylic acid can exist in multiple crystalline forms, including at least one polymorph and a solvate.

Vibrational and Electronic Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy has been used to confirm the chemical structure of anthraquinone-2-carboxylic acid by identifying its key functional groups. orgchemboulder.com The spectrum is characterized by absorption bands corresponding to the vibrations of the carboxylic acid and the anthraquinone (B42736) core.

The FTIR spectrum of a carboxylic acid is dominated by several characteristic vibrations. A very broad O–H stretching band is typically observed in the 3300–2500 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimers present in the solid state. The carbonyl (C=O) stretching vibration of the carboxylic acid group gives rise to an intense band between 1760 and 1690 cm⁻¹. The spectrum also includes a C–O stretching vibration (1320–1210 cm⁻¹) and O–H bending vibrations (1440–1395 cm⁻¹ and 950–910 cm⁻¹).

For the anthraquinone moiety, the stretching vibration of the quinone carbonyl groups is expected. In unsubstituted anthraquinone, this band appears near 1673 cm⁻¹.

In studies where anthraquinone-2-carboxylic acid is adsorbed onto a gold surface, it does so as a deprotonated carboxylate. Reflection-absorption infrared spectroscopy (RAIR) of this adsorbed species identified a symmetric carboxylate stretch (νs(COO⁻)) at 1383 cm⁻¹ and a δ(COO⁻) band at 856 cm⁻¹.

The table below summarizes the expected and observed vibrational frequencies for anthraquinone-2-carboxylic acid.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| O–H stretch (Carboxylic Acid) | 3300 - 2500 | Very broad due to hydrogen-bonded dimer formation. |

| C=O stretch (Carboxylic Acid) | 1760 - 1690 | Strong intensity. |

| C=O stretch (Quinone) | ~1675 | Characteristic of the anthraquinone core. |

| C–O stretch (Carboxylic Acid) | 1320 - 1210 | |

| O–H bend | 1440 - 1395 & 950 - 910 | |

| νs(COO⁻) (Adsorbed on Gold) | 1383 | Symmetric stretch of the carboxylate anion. |

| δ(COO⁻) (Adsorbed on Gold) | 856 | Bending mode of the carboxylate anion. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption characteristics of Anthraquinone-2-carboxylic acid (AQCA) are revealed through Ultraviolet-Visible (UV-Vis) spectroscopy. The spectra of anthraquinone derivatives are typically characterized by multiple absorption bands in the 220–350 nm range, which are attributed to π → π* electronic transitions. nih.gov An additional band, corresponding to an n → π* transition, is often observed at longer wavelengths, near 400 nm. nih.gov

In a study characterizing a nanocomposite involving AQCA, the compound itself exhibited a strong absorption peak at 325 nm in solution. electrochemsci.org The position and intensity of these absorption bands are sensitive to the molecular environment, including the polarity of the solvent. Polar solvents can interact with the molecule, leading to a stabilization of the excited state and a resulting bathochromic (red) shift of the π → π* transition bands. nih.gov The chemical structure of AQCA was confirmed by data from UV, Fourier transform IR (FTIR), and NMR analyses. nih.gov

Surface and Intermolecular Interaction Studies

The behavior of Anthraquinone-2-carboxylic acid at interfaces and its intermolecular interactions are crucial for understanding its application in surface science and material chemistry.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution to define a surface, allowing for the decomposition of the crystal packing into specific types of intermolecular contacts. For anthraquinone derivatives, the most significant contributions to the Hirshfeld surface typically arise from H⋯H, H⋯O/O⋯H, H⋯C/C⋯H, and C⋯C contacts. nih.gov

While a specific Hirshfeld analysis for Anthraquinone-2-carboxylic acid is not detailed in the provided search results, analysis of similar structures provides insight. For example, in a related anthraquinone derivative, the percentage contributions of various intermolecular contacts were quantified, highlighting the dominance of H⋯H interactions. nih.gov This type of analysis reveals the nature and prevalence of non-covalent interactions, such as hydrogen bonds and π–π stacking, which govern the supramolecular assembly. nih.govnih.gov The crystal structure of Anthraquinone-2-carboxylic acid consists of a herringbone array of centrosymmetric pairs of molecules, which stack along the short a-axis. researchgate.net

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis for an Anthraquinone Derivative

| Contact Type | Contribution (%) |

|---|---|

| H⋯H | 43.0% |

| H⋯O/O⋯H | 27.0% |

| H⋯C/C⋯H | 13.8% |

| C⋯C | 12.4% |

Data is for a representative related compound, 3,4-dihydro-2H-anthra[1,2-b] acs.orgacs.orgdioxepine-8,13-dione, to illustrate typical interactions. nih.gov

Reflection-Absorption Infrared (RAIR) Spectroscopy on Surfaces

Reflection-Absorption Infrared (RAIR) Spectroscopy is a powerful technique for studying the adsorption and orientation of molecules on metal surfaces. cam.ac.uk Studies on the adsorption of Anthraquinone-2-carboxylic acid on both silver and gold surfaces have shown that the molecule chemisorbs through its carboxylic acid group. acs.orgacs.org

Upon adsorption, the molecule undergoes deprotonation to form a carboxylate. acs.orgacs.org The two oxygen atoms of the carboxylate group bind symmetrically to the metal substrate. acs.orgacs.org This binding mode is confirmed by the appearance of symmetric and asymmetric stretching vibrations of the COO⁻ group in the RAIR spectra.

The orientation of the adsorbed molecule has also been determined. On a silver surface, the molecular plane of the anthraquinone moiety is tilted by approximately 40° from the surface normal. acs.orgacs.org On a gold surface, this tilt angle is determined to be 30° from the surface normal. acs.orgkaist.ac.kr

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) provides nanoscale topographical information about surfaces. When Anthraquinone-2-carboxylic acid is deposited from solution onto surfaces, its morphology depends on the substrate and deposition conditions.

On the native oxide surface of Al(111) films, AQCA adsorbs as both a uniform nanometer-scale film and as micrometer-sized particles. bohrium.comnih.gov The formation of these particles, which can range from 10 to 200 nm in height, increases with the concentration of the deposition solution. It is concluded that the uniform film results from the formation of AQCA anions on the surface, while the larger particles are microcrystallites of the neutral molecule. bohrium.comnih.gov

On a silver surface, AFM and lateral force microscopy (LFM) images reveal that the anthraquinone moieties form a close-packed, brick-like architecture where the rings are assembled parallel to one another. acs.org While contact AFM could not achieve molecular resolution, LFM estimated the area per adsorbate to be 62 ± 5 Ų. acs.org

Quartz Crystal Microbalance (QCM) for Adsorption Kinetics

A Quartz Crystal Microbalance (QCM) is a mass-sensing device that can monitor adsorption processes in real-time by measuring changes in the resonance frequency of a quartz crystal.

The adsorption of Anthraquinone-2-carboxylic acid from an ethanol (B145695) solution onto a silver surface follows the Langmuir adsorption model. acs.org The process is rapid, and the free energy of adsorption was determined to be -21.8 kJ/mol. acs.org The limiting surface coverage on silver was found to be 2.5 × 10⁻¹⁰ mol/cm², which corresponds to an area of 65 Ų per molecule. acs.org

In contrast, the adsorption rate of AQCA on a gold surface is significantly slower than on silver, and the adsorption strength is weaker. acs.orgkaist.ac.kr Due to these slow kinetics, a detailed concentration-dependent QCM study to confirm Langmuir model applicability on gold was not reliably performed. acs.org

Table 2: Adsorption Parameters for Anthraquinone-2-carboxylic Acid on Metal Surfaces

| Parameter | Silver Surface | Gold Surface |

|---|---|---|

| Adsorption Model | Langmuir acs.org | N/A acs.org |

| Free Energy of Adsorption (ΔGads) | -21.8 kJ/mol acs.org | Weaker than on silver kaist.ac.kr |

| Limiting Surface Coverage | 2.5 × 10⁻¹⁰ mol/cm² acs.org | 1.8 × 10⁻¹⁰ mol/cm² (from CV) kaist.ac.kr |

| Area per Adsorbate | 65 Ų (from QCM) acs.org | N/A |

| Adsorption Rate | Fast acs.org | Substantially lower than on silver acs.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

When Anthraquinone-2-carboxylic acid adsorbs on gold and aluminum oxide surfaces, XPS confirms the chemical state of the adsorbate. acs.orgoup.com High-resolution XPS spectra of the O 1s region are particularly informative. Analysis of the O 1s peak for AQCA on a gold surface is consistent with the molecule being chemisorbed as a carboxylate, supporting the findings from RAIR spectroscopy. acs.orgkaist.ac.kr

On the native oxide of aluminum films, XPS analysis shows that AQCA is adsorbed as a uniform film of anions on a nanometer scale, as well as in the form of micron-sized particles of neutral molecules. oup.com This corroborates the findings from AFM and infrared spectroscopy, demonstrating that at lower concentrations, the molecule reacts with surface hydroxyl groups to form carboxylate anions, while at higher concentrations, it deposits as neutral microcrystallites. bohrium.comnih.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation / Other Name |

|---|---|

| Anthraquinone-2-carboxylic acid | AQCA, 9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid |

| Silver | Ag |

| Gold | Au |

| Aluminum | Al |

| Ethanol | EtOH |

| Acetone (B3395972) |

Computational and Theoretical Investigations of Anthraquinone 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to predict the geometric, electronic, and spectroscopic properties of molecules with high accuracy. For anthraquinone-2-carboxylic acid, these calculations have been crucial in elucidating its fundamental characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and optimized geometry of molecules. The crystal structure of anthraquinone-2-carboxylic acid has been solved and refined using experimental synchrotron X-ray powder diffraction data, with its geometry subsequently optimized using DFT techniques. researchgate.netcambridge.orgcambridge.org

Studies have utilized DFT calculations to refine and validate experimentally determined structures. researchgate.netcambridge.org For instance, the crystal structure of anthraquinone-2-carboxylic acid was optimized using the Vienna Ab initio Simulation Package (VASP), and the results were compared with the experimentally refined structure. cambridge.org The root-mean-square (rms) Cartesian displacement between the refined and VASP-optimized molecules was found to be within the normal range for correct structures. cambridge.org Quantum chemical geometry optimization has also been performed on isolated molecules, for example, using the B3LYP functional with a 6-31G* basis set in a water continuum model, to confirm the low-energy conformations of the molecule. cambridge.org Analysis of the total crystal energy indicates that the intermolecular energy is dominated by electrostatic attractions, which include significant hydrogen bonding interactions. researchgate.netcambridge.org

| Parameter | Value |

|---|---|

| Formula | C₁₅H₈O₄ |

| Space Group | P-1 (#2) |

| a (Å) | 3.7942(2) |

| b (Å) | 13.266(5) |

| c (Å) | 22.835(15) |

| α (°) | 73.355(30) |

| β (°) | 89.486(6) |

| γ (°) | 86.061(1) |

| Volume (ų) | 1098.50(7) |

| Z | 4 |

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the electronic excited states of molecules, allowing for the prediction and interpretation of UV-Vis absorption spectra. For the broader class of anthraquinone (B42736) compounds, extensive TD-DFT studies have been conducted to understand their photophysical properties. nii.ac.jpnih.gov

Benchmark studies on anthraquinone derivatives show that the choice of functional and basis set significantly influences the accuracy of the calculated transition energies and the shape of the absorption bands. nih.gov For example, functionals such as B3LYP, PBE0, CAM-B3LYP, and ωB97XD have been evaluated, with ωB97XD often providing a good compromise for predicting both the position and intensity of different spectral bands for anthraquinones. nii.ac.jpnih.gov TD-DFT is also employed to calculate phosphorescence energies, another key excited-state property. mdpi.com Such analyses are critical for rationalizing the color and photostability of anthraquinone-based dyes and materials. nii.ac.jpnih.gov

| Functional | General Performance Characteristics |

|---|---|

| PBE | Tends to provide worse results for excited states without the inclusion of Hartree-Fock exchange. mdpi.com |

| B3LYP | A widely used hybrid functional, considered a good calculation method for anthraquinone derivatives. nii.ac.jp |

| ωB97XD | A long-range corrected functional that often appears to be a good compromise for predicting both accurate positions and intensities of spectral bands. nih.gov |

| M06-2X | Demonstrates a low mean unsigned error in calculating phosphorescence energy for anthraquinone compounds. mdpi.com |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical concepts. The energy difference between them, known as the HOMO-LUMO gap, is a crucial parameter for describing the chemical reactivity, kinetic stability, and optical properties of a molecule. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the ground state. nih.gov This analysis is frequently used to understand the charge transfer that occurs within a molecule upon electronic excitation. nih.gov In studies of anthraquinone derivatives, TD-DFT calculations have shown that the HOMO and LUMO can be widely delocalized over the entire molecular structure. nii.ac.jp This delocalization is a characteristic feature of conjugated aromatic systems and is fundamental to their electronic properties.

| Concept | Description |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons, which acts as an electron donor. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons, which acts as an electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO; a measure of molecular excitability and stability. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular electronic interactions, and molecular stability. nih.govnih.gov It provides a localized picture of bonding and allows for the investigation of charge delocalization and hyper-conjugative interactions between filled and unfilled orbitals. nih.gov

By calculating the NBO charges on each atom, researchers can gain a quantitative understanding of the electronic density distribution within anthraquinone-2-carboxylic acid. This information reveals the most electrophilic and nucleophilic sites in the molecule, which is essential for predicting its reactivity. The analysis of stabilization energies (E2) associated with donor-acceptor interactions in the NBO framework provides insight into the stability conferred by charge delocalization. nih.govnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed information about the conformational dynamics and interaction mechanisms of a ligand with a biological macromolecule or other substrates.

MD simulations have been instrumental in exploring how anthraquinone-based molecules interact with biological targets such as proteins and DNA. nih.govresearchgate.net These simulations can reveal the stability of the ligand-substrate complex, the specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that occur upon binding. nih.gov

For instance, molecular docking, a technique often coupled with MD, was used to investigate the interaction between anthraquinone-2-carboxylic acid (A2CA) and the influenza A virus (IAV) RNA-dependent RNA polymerase (RdRp) protein. nih.govnih.gov The analysis identified potential stable binding sites for A2CA on the viral protein, suggesting a mechanism for its observed antiviral activity. nih.govnih.gov Similarly, MD simulations of other anthraquinone compounds with DNA gyrase B have explored the stability of the complex by analyzing metrics like the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over the simulation time. researchgate.net These studies highlight the importance of hydrogen bonding and the conformation of substituent groups in the stability of the interaction. researchgate.net

| Substrate | Key Findings |

|---|---|

| Influenza A Virus (IAV) RdRp Protein | The protein was found to have 58 binding sites. |

| A2CA was predicted to bind to 13 of these sites. | |

| Four of the binding sites were identified as potentially stable for A2CA. |

Frontier Molecular Orbital (FMO) Analysis for Adsorption Characteristics

Frontier Molecular Orbital (FMO) theory is a critical tool in understanding the chemical reactivity and adsorption behavior of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the primary orbitals involved in chemical reactions.

Theoretical studies on anthraquinone-2-carboxylic acid have been conducted to understand its adsorption properties, particularly on metal surfaces like gold. These investigations have revealed that the distribution of its frontier orbitals plays a significant role in its interaction with substrates. Ab initio quantum mechanical calculations have shown that the HOMO of the anthraquinone-2-carboxylate anion is predominantly localized on the oxygen atoms of the carboxylate group. In contrast, the LUMO is primarily situated on the anthraquinone portion of the molecule. kaist.ac.kr This distribution suggests that the carboxylate group is the active site for binding to metal surfaces. kaist.ac.kr

Experimental and theoretical data indicate that anthraquinone-2-carboxylic acid chemisorbs on gold surfaces as a carboxylate, following deprotonation. kaist.ac.kr The molecule orients itself with its two oxygen atoms bound symmetrically to the gold substrate. kaist.ac.kr However, while the FMO approach provides insight into the binding mechanism, it has been noted that it does not fully account for the significantly higher adsorptivity of anthraquinone-2-carboxylic acid on gold compared to other aromatic and aliphatic carboxylic acids. kaist.ac.kr

A key parameter derived from FMO analysis is the HOMO-LUMO energy gap (ΔE), which is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap generally implies higher reactivity. Density Functional Theory (DFT) calculations have been employed to determine the electronic properties of anthraquinone-2-carboxylic acid. A study optimizing its crystal structure using DFT reported a band gap of 1.745 eV. cambridge.org

| Parameter | Value | Method |

|---|---|---|

| HOMO Energy | Data not available in searched literature | - |

| LUMO Energy | Data not available in searched literature | - |

| HOMO-LUMO Gap (ΔE) | 1.745 eV | DFT |

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational chemistry, particularly DFT, serves as a powerful tool for predicting the NLO properties of molecules, such as polarizability (α) and the first hyperpolarizability (β). These properties are related to the molecule's response to an applied electric field.

| Parameter | Calculated Value | Method |

|---|---|---|

| Polarizability (α) | Data not available in searched literature | - |

| First Hyperpolarizability (β) | Data not available in searched literature | - |

Applications in Advanced Materials Derived from Anthraquinone 2 Carboxylic Acid

Metal-Organic Frameworks (MOFs) Development

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The use of anthraquinone (B42736) dicarboxylic acids, such as anthraquinone-2,3-dicarboxylic acid and 2,7-anthraquinonedicarboxylic acid, as the organic linkers has led to the creation of novel MOFs with promising functionalities. mdpi.comresearchgate.net

Design and Synthesis of Anthraquinone-Based MOFs

The synthesis of anthraquinone-based MOFs typically involves solvothermal or hydrothermal methods, where the dicarboxylic acid ligand and a metal salt are heated in a solvent. mdpi.com This process facilitates the self-assembly of the metal ions and organic linkers into a crystalline framework. The choice of metal ion and the specific anthraquinone dicarboxylic acid isomer influences the resulting structure and properties of the MOF. mdpi.com

For instance, reacting anthraquinone-2,3-dicarboxylic acid with zinc acetate (B1210297) or manganese acetate yields a one-dimensional (1D) linear coordination polymer (ZnAQDC) and a two-dimensional (2D) layered MOF (MnAQDC), respectively. mdpi.comresearchgate.net Similarly, 2,7-anthraquinonedicarboxylic acid has been used to synthesize 2D MOFs with copper (Cu(2,7-AQDC)) and manganese (Mn(2,7-AQDC)). mdpi.com The dimensionality and structure of these MOFs play a crucial role in their performance in various applications. mdpi.comscilit.com

The design of these MOFs often focuses on creating robust frameworks with accessible pores and active sites. The anthraquinone moiety itself provides redox-active carbonyl groups, while the carboxylate groups coordinate with the metal centers to build the framework. mdpi.comacs.org

| MOF Name | Ligand | Metal Ion | Dimensionality | Synthesis Method |

| ZnAQDC | Anthraquinone-2,3-dicarboxylic acid | Zinc (Zn) | 1D | Hydrothermal |

| MnAQDC | Anthraquinone-2,3-dicarboxylic acid | Manganese (Mn) | 2D | Hydrothermal |

| Cu(2,7-AQDC) | 2,7-anthraquinonedicarboxylic acid | Copper (Cu) | 2D | Solvothermal |

| Mn(2,7-AQDC) | 2,7-anthraquinonedicarboxylic acid | Manganese (Mn) | 2D | Not specified |

Electrochemical Performance in Energy Storage Systems

Anthraquinone-based MOFs have emerged as promising cathode materials for lithium-ion batteries (LIBs) due to the inherent redox activity of the anthraquinone unit. mdpi.comresearchgate.netrsc.org

When used as cathode materials in LIBs, these MOFs exhibit reversible electrochemical behavior. The carbonyl groups on the anthraquinone ligands can undergo reversible reduction and oxidation during the insertion and extraction of lithium ions. mdpi.com For example, MnAQDC, when used as a cathode, showed an initial discharge capacity of approximately 63 mAh g⁻¹ at a current density of 50 mA g⁻¹. mdpi.comresearchgate.net The ZnAQDC electrode displayed an initial discharge capacity of around 85 mAh g⁻¹ under the same conditions. mdpi.comresearchgate.net Another example, Cu(2,7-AQDC), delivered an initial specific capacity of 147 mAh g⁻¹. mdpi.com A manganese-based MOF with the same ligand, Mn(2,7-AQDC), demonstrated a high first reversible capacity of 205 mAh g⁻¹. mdpi.com

A significant challenge with using organic electrode materials is their tendency to dissolve in the organic electrolytes of batteries, leading to capacity fading. mdpi.com The incorporation of anthraquinone molecules into a rigid MOF structure effectively suppresses this dissolution. mdpi.comresearchgate.net Studies have shown that the 2D structure of MnAQDC is more stable and less prone to dissolution in the electrolyte compared to the 1D chain of ZnAQDC. mdpi.com This improved structural stability contributes to better cycling performance. After 200 cycles, the MnAQDC electrode maintained a specific capacity of about 45 mAh g⁻¹, while the ZnAQDC electrode retained around 40 mAh g⁻¹. mdpi.comresearchgate.net Similarly, Cu(2,7-AQDC) retained a capacity of 105 mAh g⁻¹ after 50 cycles. mdpi.com

| MOF | Initial Discharge Capacity (mAh g⁻¹) | Current Density (mA g⁻¹) | Capacity Retention | Redox Active Components |

| MnAQDC | ~63 | 50 | ~45 mAh g⁻¹ after 200 cycles | Anthraquinone Ligand |

| ZnAQDC | ~85 | 50 | ~40 mAh g⁻¹ after 200 cycles | Anthraquinone Ligand |

| Cu(2,7-AQDC) | 147 | 1 | 105 mAh g⁻¹ after 50 cycles | Anthraquinone Ligand & Copper Ion |

| Mn(2,7-AQDC) | 205 | 1 | 93% after 50 cycles | Anthraquinone Ligand & Manganese Ion |

Photocatalytic Applications of Anthraquinone-Based MOFs

Anthraquinone-based MOFs also exhibit potential as heterogeneous photocatalysts. acs.orgnih.gov The anthraquinone moiety can act as a photosensitizer, absorbing light and initiating chemical reactions. acs.org By immobilizing anthraquinone units within a MOF structure, it is possible to create stable and reusable photocatalysts. acs.orgnih.gov

These MOFs can act as bifunctional photocatalytic platforms. acs.orgnih.gov Under visible light irradiation, they can activate inert C(sp³)–H bonds and oxygen simultaneously for C-H bond oxidation, producing carbonyl compounds. acs.orgnih.gov The rigid framework of the MOF helps to stabilize the excited-state radical intermediates formed during the reaction. acs.orgresearchgate.net Furthermore, the high density of anthraquinone units within the MOF channels can facilitate the activation of oxygen to form singlet oxygen (¹O₂), which further enhances the oxidation efficiency. acs.orgnih.gov This provides a sustainable approach for chemical synthesis using light and oxygen. acs.orgnih.gov

Electrocatalysis and Electron Transfer Mediators

The ability of anthraquinone-2-carboxylic acid to undergo reversible redox reactions makes it an excellent candidate for facilitating electron transfer in electrochemical systems. This property is particularly valuable in electrocatalysis, where it can act as a bridge between an electrode and a catalytically active species.

One of the significant challenges in the development of biosensors is establishing efficient electrical communication between the redox center of an enzyme and the electrode surface. bohrium.com Anthraquinone-2-carboxylic acid has been investigated as a novel electron shuttling mediator for enzymes like horseradish peroxidase (HRP). bohrium.comresearchgate.net In this role, dissolved anthraquinone-2-carboxylic acid molecules can effectively "shuttle" electrons between the heme active site of HRP and a glassy carbon electrode. bohrium.comresearchgate.net This mediation is crucial for the construction of HRP-modified electrodes used for detecting hydrogen peroxide, a product of many enzyme-catalyzed redox reactions. bohrium.com

Furthermore, anthraquinone-2-carboxylic acid can be covalently attached to the lysine (B10760008) residues of HRP. bohrium.com This modification creates a direct electrical link between the enzyme and the electrode, leading to high current responses to hydrogen peroxide. bohrium.com Interestingly, this chemical modification has been shown to enhance the catalytic activity of HRP by 11%. bohrium.com The direct electrochemistry of the modified enzyme exhibits a quasi-reversible voltammogram, indicating efficient electron transfer. researchgate.net

| Parameter | Value | Reference |

| Formal Potential | -459 mV | researchgate.net |

| Surface Charge Transfer Rate Constant (k_s) | 3.165 s⁻¹ | researchgate.net |

| Charge Transfer Coefficient (α_c) | 0.455 | researchgate.net |

| Electrochemical parameters of anthraquinone-2-carboxylic acid modified horseradish peroxidase on a glassy carbon electrode. |

The electrosynthesis of hydrogen peroxide (H₂O₂) via the two-electron oxygen reduction reaction (ORR) is a promising alternative to the conventional energy-intensive anthraquinone process. nih.govarxiv.org Anthraquinone derivatives, including anthraquinone-2-carboxylic acid, have been identified as effective metal-free electrocatalysts for this process. rsc.org The mechanism involves the electrochemical hydrogenation of the anthraquinone molecule, followed by a chemical dehydrogenation step that produces H₂O₂. rsc.org

The electrocatalytic performance can be enhanced by modifying the anthraquinone structure. For instance, amino-anthraquinone-derived gas diffusion electrodes have demonstrated high performance for H₂O₂ electrosynthesis across various pH levels. rsc.org This highlights the tunability of anthraquinone-based catalysts for efficient H₂O₂ production. rsc.org The process is seen as a safer and more sustainable method as it avoids the storage and transportation of concentrated H₂O₂. nih.govrsc.org

| Catalyst System | H₂O₂ Productivity | Current Density | Reference |

| Amino-anthraquinone-derived GDE | 0.25 mg cm⁻² min⁻¹ | 30 mA cm⁻² | rsc.org |

| Performance of an anthraquinone-derived gas diffusion electrode for H₂O₂ electrosynthesis. |

Corrosion Inhibition Mechanisms

Anthraquinone derivatives have shown potential as corrosion inhibitors for metals such as carbon steel, particularly in acidic environments. amanote.com The protective action is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a barrier that isolates the metal from the corrosive medium.

The effectiveness of a corrosion inhibitor is largely dependent on its ability to adsorb onto the metal surface. For anthraquinone derivatives, this adsorption is believed to occur through the active centers of the molecule, such as the oxygen atoms in the carbonyl groups and the delocalized π-electrons of the aromatic rings. researchgate.net These centers can interact with the vacant d-orbitals of iron on the steel surface. The adsorption process is often described by models such as the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the surface. researchgate.net Studies on related compounds have shown that the efficiency of inhibition increases with the concentration of the inhibitor, reaching high percentages of protection. researchgate.net

The adsorption of anthraquinone derivatives leads to the formation of a protective film on the metal surface. This film acts as a physical barrier, blocking the active sites for corrosion and preventing the diffusion of corrosive species to the metal. Electrochemical studies, such as potentiodynamic polarization, have indicated that anthraquinone-based inhibitors can function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The presence of this film increases the charge transfer resistance at the metal-solution interface, thereby reducing the corrosion rate. researchgate.net

Surface Adsorption and Self-Assembly Phenomena

The ability of anthraquinone-2-carboxylic acid to form well-ordered, self-assembled monolayers on various substrates is a key area of research for applications in molecular electronics and surface engineering. acs.orgacs.org The adsorption process is driven by the interaction of the carboxylic acid group with the substrate and the intermolecular interactions between the anthraquinone moieties.

On silver surfaces, anthraquinone-2-carboxylic acid chemisorbs as a carboxylate after deprotonation, with its two oxygen atoms binding symmetrically to the metal. acs.orgacs.org The self-assembly process can be described by the Langmuir adsorption model. acs.org The adsorbed molecules are close-packed, with the anthraquinone rings assembled parallel to one another in a brick-like architecture. acs.org

A similar adsorption mechanism is observed on gold surfaces, where the molecule also chemisorbs as a carboxylate. acs.orgresearchgate.net However, the adsorption rate on gold is significantly slower, and the adsorption strength is weaker compared to silver. acs.orgresearchgate.net This difference highlights the influence of the substrate on the self-assembly process.

On oxidized aluminum surfaces, anthraquinone-2-carboxylic acid adsorbs in both a neutral and an ionized state. nih.gov It forms a uniform nanometer-scale film, believed to consist of the ionized form, as well as micrometer-sized particles of the neutral molecule. nih.gov

| Parameter | Value on Silver Surface | Value on Gold Surface | Reference |

| Adsorption State | Chemisorbed as carboxylate | Chemisorbed as carboxylate | acs.orgacs.org |

| Molecular Plane Tilt (from surface normal) | 40° | 30° | acs.orgacs.org |

| Monolayer Thickness (Ellipsometry) | 10.6 ± 1.2 Å | N/A | acs.org |

| Free Energy of Adsorption | -21.8 kJ/mol | Weaker than on silver | acs.orgacs.org |

| Limiting Surface Coverage (QCM) | 2.5 × 10⁻¹⁰ mol/cm² | 1.8 × 10⁻¹⁰ mol/cm² (from CV) | acs.orgresearchgate.net |

| Area per Adsorbate | ~65 Ų | N/A | acs.org |

| Comparison of self-assembly parameters for Anthraquinone-2-carboxylic acid on silver and gold surfaces. |

Adsorption on Native Oxide Surfaces of Aluminum Films

The interaction of anthraquinone-2-carboxylic acid (AQ-2-COOH) with the native oxide layer of aluminum is a key area of research for creating hybrid organic-inorganic interfaces. Studies have investigated its deposition from acetone (B3395972) solutions onto atomically-smooth native oxide surfaces of Al(111) films, revealing a concentration-dependent adsorption mechanism. bohrium.comnih.gov

Using techniques such as infrared reflection-absorption spectroscopy (IRAS), X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM), researchers have determined that AQ-2-COOH adsorbs onto the aluminum oxide surface in both a neutral and an ionized (carboxylate) state. bohrium.comnih.gov The prevalence of each state is directly influenced by the concentration of the solution from which it is deposited. bohrium.comnih.gov

At low concentrations, specifically 0.02 mg/ml or less, AQ-2-COOH tends to react with the hydroxyl groups present on the alumina (B75360) surface. bohrium.com This reaction results in the formation of a uniform, nanometer-scale monolayer composed of carboxylate anions. bohrium.comnih.gov However, as the solution concentration increases, the adsorption behavior changes significantly. At higher concentrations, the molecule begins to deposit as micrometer-sized particles of neutral AQ-2-COOH, which form on top of the initial anion film. bohrium.comnih.gov These particles appear as microcrystallites with heights ranging from 10 to 200 nanometers. bohrium.comnih.gov

This dual-mode adsorption indicates that the initial chemisorption of a carboxylate monolayer passivates the surface to some extent, with subsequent physisorption leading to the growth of neutral molecular crystallites.

| Concentration in Acetone | Primary Adsorption State | Resulting Surface Morphology | Reference |

|---|---|---|---|

| ≤ 0.02 mg/ml | Ionized (Carboxylate Anion) | Uniform nanometer-scale monolayer film | bohrium.com |

| > 0.02 mg/ml | Neutral and Ionized | Monolayer film with overlying micrometer-sized particles (10-200 nm height) | bohrium.comnih.gov |

Self-Assembly on Silver Surfaces

The self-assembly of anthraquinone-2-carboxylic acid on silver surfaces has been thoroughly examined, providing a model system for forming highly ordered organic thin films. acs.orgacs.org When exposed to a silver surface from an ethanol (B145695) solution, AQ-2-COOH molecules spontaneously form a well-defined self-assembled monolayer (SAM). acs.orgacs.org

Multiple analytical techniques, including reflection-absorption infrared (RAIR) spectroscopy, ellipsometry, and quartz crystal microbalance (QCM), have confirmed the nature of this assembly. acs.orgacs.org The RAIR spectral data show that the molecule chemisorbs onto the silver substrate as a carboxylate. acs.orgacs.org This occurs after the deprotonation of the carboxylic acid group, with its two oxygen atoms binding symmetrically to the silver. acs.orgacs.org The planar anthraquinone part of the molecule adopts a specific orientation, tilting at an angle of 40° from the surface normal. acs.orgacs.org

The self-assembly process follows the Langmuir adsorption model, which describes the formation of a monolayer as molecules adsorb onto a surface with a finite number of equivalent sites. acs.orgacs.org The thermodynamic driving force for this process is indicated by the free energy of adsorption, which has been measured at -21.8 kJ/mol. acs.orgacs.org QCM measurements determined a limiting surface coverage of 2.5 × 10⁻¹⁰ mol/cm², which corresponds to each molecule occupying an area of 65 Ų. acs.org This experimental value is in excellent agreement with the theoretical area per molecule (66 Ų) calculated from the molecular tilt angle obtained via RAIR spectroscopy. acs.org

Furthermore, atomic force microscopy (AFM) and lateral force microscopy (LFM) have provided insights into the large-scale ordering of the monolayer. acs.orgacs.org LFM images reveal that the anthraquinone moieties are close-packed, assembling parallel to one another to create a structure resembling a brick-like architecture. acs.orgacs.org

| Parameter | Finding | Experimental Technique(s) | Reference |

|---|---|---|---|

| Adsorption State | Chemisorbed as carboxylate (deprotonated) | RAIR Spectroscopy | acs.orgacs.org |

| Binding to Surface | Two oxygen atoms of the carboxylate group bind symmetrically to silver | RAIR Spectroscopy | acs.orgacs.org |

| Molecular Orientation | Molecular plane tilted 40° from the surface normal | RAIR Spectroscopy | acs.orgacs.org |

| Adsorption Model | Langmuir Adsorption Model | Quartz Crystal Microbalance (QCM) | acs.orgacs.org |

| Free Energy of Adsorption | -21.8 kJ/mol | QCM | acs.orgacs.org |

| Limiting Surface Coverage | 2.5 × 10-10 mol/cm2 | QCM | acs.org |

| Area per Molecule | ~65 Å2 | QCM, LFM | acs.org |

| Monolayer Architecture | Close-packed, brick-like assembly | Lateral Force Microscopy (LFM) | acs.orgacs.org |

Biological and Biomedical Research Endeavors Involving Anthraquinone 2 Carboxylic Acid

Anti-inflammatory and Immunomodulatory Mechanisms

A2CA has demonstrated significant anti-inflammatory and immunoregulatory activities in various experimental models. mdpi.com Its mechanisms of action are multifaceted, involving the inhibition of key inflammatory enzymes and the suppression of critical signaling pathways that orchestrate the inflammatory response.

Research indicates that Anthraquinone-2-carboxylic acid can suppress the expression of inflammatory genes, including Cyclooxygenase-2 (COX-2). nih.govnih.gov COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. youtube.com A2CA's ability to inhibit COX-2 expression has been observed in both stomach tissues from in vivo gastritis models and in lipopolysaccharide (LPS)-treated RAW264.7 macrophage cells. nih.govnih.govewha.ac.kr This suppression at the transcriptional level suggests that A2CA interferes with the signaling pathways that lead to the production of inflammatory mediators. nih.gov For instance, studies have shown that A2CA can block inflammatory responses induced by arachidonic acid, a substrate for the COX enzyme, further pointing to its role in modulating the COX pathway. nih.gov

A cornerstone of A2CA's anti-inflammatory action is its ability to inhibit the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.govnih.gov These are crucial transcription factors that regulate the expression of a wide array of pro-inflammatory genes, including cytokines and enzymes like COX-2. nih.govnih.gov In studies using LPS-treated macrophage cells, A2CA was found to effectively inhibit the activation of both NF-κB and AP-1 pathways, as demonstrated by reporter gene assays and immunoblotting analyses. nih.govresearchgate.net By preventing the activation of these pathways, A2CA effectively curtails the downstream inflammatory cascade. nih.govnih.gov

The inhibitory effects of A2CA on NF-κB and AP-1 are achieved through the modulation of several upstream signaling molecules. nih.gov Research has identified that A2CA can directly suppress key signaling enzymes, including Interleukin-1 receptor-associated kinase 1 (IRAK1), p38 mitogen-activated protein kinase (p38), Src kinase (Src), and spleen tyrosine kinase (Syk). nih.govresearchgate.netnih.gov These kinases are critical components of the signaling cascades that are triggered by inflammatory stimuli like LPS and lead to the activation of NF-κB and AP-1. nih.govnih.gov Molecular analysis has confirmed that A2CA-mediated suppression of inflammatory responses is managed by its direct interference with these signaling cascades. nih.gov For example, it has been shown that Syk plays a critical role in regulating the activity and expression of IRAK1, and A2CA acts as a dual inhibitor of both Syk and IRAK1. nih.govnih.gov

Table 1: Summary of Anti-inflammatory Mechanisms of Anthraquinone-2-carboxylic Acid

| Mechanism | Target | Effect | Cell/Tissue Model |

| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Suppression of expression | Stomach tissues, RAW264.7 cells |

| Pathway Suppression | Nuclear Factor-kappa B (NF-κB) | Inhibition of activation | RAW264.7 cells |

| Activator Protein-1 (AP-1) | Inhibition of activation | RAW264.7 cells | |

| Upstream Signaling | IRAK1, p38, Src, Syk | Suppression of activity | RAW264.7 cells |

Antinociceptive Investigations

In addition to its anti-inflammatory effects, Anthraquinone-2-carboxylic acid has been investigated for its antinociceptive, or pain-reducing, properties. nih.govmedchemexpress.com Studies have shown that A2CA can alleviate algesic (painful) symptoms in various animal models. nih.gov For example, it has demonstrated effectiveness in reducing acetic acid-induced abdominal writhing and arachidonic acid-induced ear edema in mice. nih.govresearchgate.net The antinociceptive activity is closely linked to its anti-inflammatory mechanisms, such as the inhibition of the COX pathway, which reduces the production of pain-inducing prostaglandins. nih.gov

Table 2: Antinociceptive Effects of Anthraquinone-2-carboxylic Acid in Animal Models

| Model | Effect Observed |

| Acetic acid-induced abdominal writhing | Amelioration of algesic symptoms |

| Arachidonic acid-induced ear edema | Suppression of edema formation |

| EtOH/HCl- and ASA-induced gastritis | Amelioration of inflammatory and algesic symptoms |

Antiviral Activity

Recent research has expanded the biomedical profile of Anthraquinone-2-carboxylic acid to include antiviral activity, specifically against influenza viruses. mdpi.comnih.gov

Studies have identified Anthraquinone-2-carboxylic acid as a potential antiviral candidate against a diverse range of influenza virus strains. nih.gov Notably, it has shown efficacy against oseltamivir-resistant strains, highlighting its potential to address issues of drug resistance in influenza treatment. nih.gov In vitro experiments demonstrated that A2CA exhibited anti-influenza activity against strains such as H1N1 (including oseltamivir-resistant A/LiaoNingZhenXing/1109/2010), H3N2, and Influenza B. nih.gov

In a mouse model of influenza A virus (IAV) infection, pre-administration of A2CA dose-dependently lessened IAV-mediated weight loss and protected mice from a lethal infection. nih.gov Further investigation revealed that A2CA mitigated lung injury and cytokine dysregulation associated with the infection. nih.gov The antiviral mechanism appears to involve targeting the final phase of intracellular viral replication and suppressing the IAV-induced activation of the RIG-I/STAT1 signaling pathway. nih.gov

Table 3: Antiviral Activity of Anthraquinone-2-carboxylic Acid Against Influenza Viruses

| Virus Strain | Type of Study | Key Findings |

| Influenza A/LiaoNingZhenXing/1109/2010 (H1N1, oseltamivir-resistant) | In vitro | Exhibited antiviral efficacy. nih.gov |

| Influenza A/Puerto Rico/8/1934 (H1N1 PR/8) | In vitro & In vivo | Showed antiviral effect in vitro; protected mice from lethal infection, reduced weight loss and lung injury in vivo. nih.gov |

| Influenza A/Hongkong/8/68 (H3N2) | In vitro | Exhibited anti-influenza efficacy. nih.gov |

| Influenza B/Lee/40 | In vitro | Exhibited anti-influenza efficacy. nih.gov |

Mechanistic Insights into Viral Replication Inhibition

Anthraquinone-2-carboxylic acid (A2CA) has been identified as a potential inhibitor of influenza virus replication. nih.govnih.gov Investigations into its mechanism of action reveal that the compound primarily targets the later stages of the viral life cycle. nih.gov A time-of-addition assay, which helps to pinpoint the specific phase of viral replication affected by a compound, demonstrated that A2CA was most effective during the final phase of intracellular replication. nih.govnih.gov This suggests that A2CA does not act as an inhibitor of viral attachment or entry into the host cell, but rather interferes with processes such as viral RNA replication and the production of new virus particles. nih.gov Further validating these findings, an influenza A virus (IAV) replicon assay confirmed that A2CA functions as a replication inhibitor. nih.gov

Molecular Docking with Viral Proteins (e.g., IAV RdRp protein)

To further elucidate the mechanism of viral inhibition, molecular docking studies were performed to investigate the interaction between Anthraquinone-2-carboxylic acid and key viral proteins. nih.gov The influenza A virus RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication, was identified as a primary target. nih.govnih.gov Molecular docking analyses revealed a strong binding affinity between A2CA and the IAV RdRp protein. nih.govnih.gov This binding is believed to be a key aspect of A2CA's anti-influenza activity. nih.gov The interaction with the RdRp protein likely disrupts its function, thereby hindering the replication of the viral genome. nih.gov In addition to the RdRp protein, studies also indicated a binding affinity for the viral nucleoprotein (NP), suggesting that A2CA's antiviral effects may be linked to targeting both of these critical components of the viral replication machinery. nih.gov

Gene Expression Modulation (e.g., TP53TG3C, CFAP57, SNX30-DT genes)

Transcriptome analysis has provided insights into the molecular changes within host cells that may contribute to the antiviral effects of Anthraquinone-2-carboxylic acid. nih.gov Following infection with influenza A virus, treatment with A2CA led to the identification of several differentially expressed genes. nih.govnih.gov Among these, three genes have been highlighted as potentially significant in the antiviral action of A2CA: TP53TG3C (TP53-target gene 3 protein), CFAP57 (cilia and flagella associated protein 57), and SNX30-DT (sorting nexin 30 divergent transcript). nih.gov A heatmap analysis of differentially expressed genes showed distinct changes in their expression levels in the presence of A2CA during viral infection. nih.gov Dysfunction in CFAP57, for instance, can lead to defects in the structure or function of cilia, which may impair the respiratory tract's ability to clear pathogens like influenza viruses. nih.gov These findings suggest that A2CA's ability to inhibit influenza virus infection may be partly mediated through the modulation of specific host cell genes. nih.govnih.gov

RIG-I/STAT1 Signaling Pathway Investigation

The RIG-I/STAT1 signaling pathway is a crucial component of the innate immune response to viral infections, including influenza A virus (IAV). nih.gov Upon IAV infection, this pathway is typically activated, leading to an inflammatory response. nih.gov Research has shown that treatment with Anthraquinone-2-carboxylic acid can mitigate this activation. nih.govnih.gov In IAV-infected cells, the protein levels of key components of this pathway, such as RIG-I (retinoic acid-inducible gene I), p-STAT1 (phosphorylated signal transducer and activator of transcription 1), MDA5 (melanoma differentiation-associated gene 5), and TRIM25 (tripartite motif-containing protein 25), are significantly increased. nih.gov However, treatment with A2CA resulted in a dose-dependent decrease in the expression of these proteins. nih.gov This suggests that A2CA treatment prevents the IAV-induced activation of the RIG-I/STAT1 signaling pathway. nih.gov Although the change in mitochondrial antiviral-signaling protein (MAVS) was not statistically significant, a noticeable downregulation was observed following A2CA treatment. nih.gov

Antibacterial and Antibiofilm Properties

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

Anthraquinone-2-carboxylic acid has demonstrated notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a significant contributor to nosocomial infections. frontiersin.orgnih.govnih.gov In studies evaluating a series of anthraquinone (B42736) compounds, Anthraquinone-2-carboxylic acid was identified as one of the effective agents against MRSA. frontiersin.orgnih.gov Structure-activity relationship analyses have indicated that the presence of a carboxyl group at the C-2 position of the anthraquinone structure plays a significant role in its antibacterial and biofilm eradication capabilities. frontiersin.orgnih.govbohrium.com

Table 1: Antibacterial and Biofilm Eradication Activity of Selected Anthraquinones against MRSA

| Compound | Antibacterial Activity | Biofilm Eradication Activity |

| Anthraquinone-2-carboxylic acid | Yes | Good |

| Rhein | Yes | Good |

| 3,8-dihydroxy-1-methylanthraquinone-2-carboxylic acid | No | - |

| 3,6,8-trihydroxy-1-methylanthraquinone-2-carboxylic acid | No | No |

This table is a representation of findings from comparative studies. frontiersin.orgnih.govbohrium.com

Biofilm Formation Inhibition

Beyond its direct antibacterial effects, Anthraquinone-2-carboxylic acid is also a potent inhibitor of biofilm formation by MRSA. frontiersin.orgnih.gov Biofilms are structured communities of bacteria that are notoriously difficult to treat and contribute to persistent infections. nih.gov Anthraquinone-2-carboxylic acid has been shown to not only inhibit the initial formation of MRSA biofilms but also to disrupt pre-formed, mature biofilms. frontiersin.orgnih.govbohrium.com This suggests that the compound may work by either killing the bacteria within the biofilm or by dispersing the biofilm structure. frontiersin.orgnih.gov Structure-activity relationship studies have revealed that while hydroxyl groups on the anthraquinone skeleton can be important for inhibiting biofilm formation, the carboxylic acid group at the C-2 position is particularly effective for the eradication of established MRSA biofilms. frontiersin.orgnih.govbohrium.com

Synergistic Action with Nanoparticles (e.g., CuO NPs)

The emergence of antibiotic-resistant bacterial strains necessitates novel therapeutic strategies. One promising approach involves the combination of nanoparticles with natural compounds to enhance antimicrobial efficacy. Research has demonstrated a synergistic relationship between copper oxide nanoparticles (CuO NPs) and anthraquinone-2-carboxylic acid (AQ), particularly against Staphylococcus species. dntb.gov.uamdpi.com

CuO NPs are recognized for their antibacterial properties, while anthraquinone-2-carboxylic acid has been identified as a potential inhibitor of biofilm formation. mdpi.comnih.gov When used in combination, these two agents exhibit a potent and specific antibacterial action. dntb.gov.uamdpi.com Studies have shown that a synergistic concentration of CuO NPs and AQ can inhibit the biofilm formation of S. aureus by over 80%. mdpi.com This enhanced activity highlights the potential of this combination as a significant antibacterial mechanism. mdpi.com The synergistic effect is quantified by the fractional inhibitory concentration index (FICI), where a value of less than or equal to 0.5 indicates synergy. For the combination of CuO NPs and AQ against S. aureus, an FICI of 0.375 has been reported, clearly demonstrating a synergistic interaction. mdpi.com

Anticancer Research and Apoptosis Induction

Anthraquinone derivatives are a well-established class of compounds with significant biological activity, and many are investigated for their potential as anticancer agents. nih.govnih.gov

Cytotoxicity and Selectivity Studies in Cancer Cell Lines (e.g., MCF-7, K562)

The cytotoxic effects of anthraquinone-2-carboxylic acid and its derivatives have been evaluated against various cancer cell lines, including the human breast adenocarcinoma cell line (MCF-7) and the chronic myelogenous leukemia cell line (K562). nih.govresearchgate.netresearchgate.net For instance, L-proline analogues of anthraquinone-2-carboxylic acid have demonstrated cytotoxic activity in MCF-7 cells. nih.govsigmaaldrich.com

Derivatives of anthraquinone, such as 1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC), have shown notable cytotoxicity against MCF-7 and K562 cells. nih.gov The planar tricyclic structure of the anthraquinone core is considered essential for these cytotoxic properties. nih.gov The table below summarizes the half-maximal inhibitory concentration (IC50) values for some anthraquinone derivatives, indicating their potency.

| Compound/Derivative | Cell Line | IC50 (µg/mL) |

| DHAQC (1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid) | MCF-7 | < IC50 of precursor |

| DHAQC (1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid) | K562 | < IC50 of precursor |

| Precursor Compound | MCF-7 | 12.80 |

| Precursor Compound | K562 | 14.00 |

Data sourced from a study on anthraquinone derivatives. nih.gov

Cell Cycle Modulation (e.g., G2/M arrest)

A key mechanism through which anthraquinone derivatives exert their anticancer effects is by modulating the cell cycle. Several studies have reported that these compounds can induce cell cycle arrest at the G2/M phase in cancer cells. nih.govnih.govmdpi.comoncotarget.commdpi.com This arrest prevents the cells from dividing and proliferating.

For example, certain anthraquinone derivatives have been shown to cause G2/M phase arrest in human bladder carcinoma cells (NTUB1) and breast cancer cells (MCF-7). nih.govnih.gov This effect is often associated with the modulation of key regulatory proteins of the cell cycle.

Apoptotic Pathway Activation (e.g., increased BAX, p53, cytochrome c levels)

In addition to cell cycle arrest, anthraquinone derivatives can induce apoptosis, or programmed cell death, in cancer cells. nih.gov This is a critical process for eliminating malignant cells. The induction of apoptosis by these compounds often involves the activation of specific signaling pathways.